5-((4-Formylphenyl)ethynyl)isophthalaldehyde
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Overview
Description
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₃ and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of both formyl and ethynyl groups attached to an isophthalaldehyde core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 5-iodoisophthalaldehyde and 4-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-Formylphenyl)ethynyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-((4-Carboxyphenyl)ethynyl)isophthalic acid.
Reduction: 5-((4-Hydroxyphenyl)ethynyl)isophthalaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde depends on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These reactions allow the compound to interact with various molecular targets, such as enzymes and receptors, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarbaldehyde
- 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarboxylic acid
Uniqueness
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is unique due to the presence of both formyl and ethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C17H10O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[2-(4-formylphenyl)ethynyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-14-4-1-13(2-5-14)3-6-15-7-16(11-19)9-17(8-15)12-20/h1-2,4-5,7-12H |
InChI Key |
BWASYAXPQQBPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O |
Origin of Product |
United States |
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